Methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate;hydrochloride
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Overview
Description
“Methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate;hydrochloride” is a chemical compound used in the preparation of di- and tri-substituted methylpyrazines as allosteric SHP2 inhibitors .
Synthesis Analysis
A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C11H19NO3.ClH/c1-14-10(13)6-9-7-11(8-15-9)2-4-12-5-3-11;/h9,12H,2-8H2,1H3;1H
. Chemical Reactions Analysis
The general approach to the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol, which leads to the closure of the pyrrolidine ring into heterocycles .Physical and Chemical Properties Analysis
The compound has a molecular weight of 249.74 . It is a powder at room temperature .Scientific Research Applications
Antiviral Activity
- Compounds including N-(8-Ethyl-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-4-methylbenzamide exhibited strong activity against influenza A/H3N2 virus, demonstrating the potential of spirothiazolidinone derivatives in antiviral research (Apaydın et al., 2020).
- Some 1-thia-4-azaspiro[4.5]decan-3-one derivatives showed inhibitory effects on human coronavirus 229E, indicating the versatility of this scaffold in developing new antiviral molecules (Apaydın et al., 2019).
Synthesis and Structural Studies
- The synthesis of new 3-methylene-1-oxa-8-heteraspiro[4.5]decan-2-ones has been explored, contributing to the structural diversity of spirocyclic compounds (Satyamurthy et al., 1984).
- Research on spirocyclic 3-oxotetrahydrofurans, which may be used for preparing biologically active heterocyclic compounds, includes work on tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (Moskalenko & Boev, 2012).
Antimicrobial Activity
- Spiroheterocyclic pyrylium salts, related to 1-oxa-4-thiaspiro[4.5]decan-2-one, have been studied for their antimicrobial activities, showing potential in this field (Al-Ahmadi & El-zohry, 1995).
Neuropharmacology
- Research into 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists for the treatment of dementia of Alzheimer's type is significant, indicating a potential therapeutic application (Tsukamoto et al., 1995).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH/c1-14-10(13)6-9-7-11(8-15-9)2-4-12-5-3-11;/h9,12H,2-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVUQSWJQKTXSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC2(CCNCC2)CO1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2460756-23-2 |
Source
|
Record name | methyl 2-{2-oxa-8-azaspiro[4.5]decan-3-yl}acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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